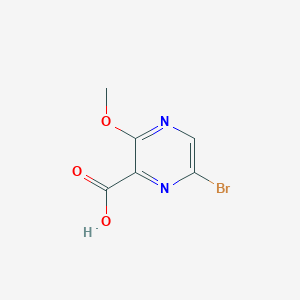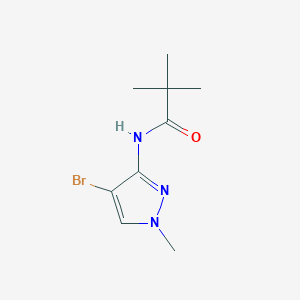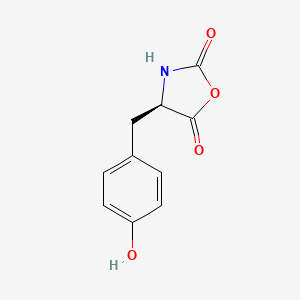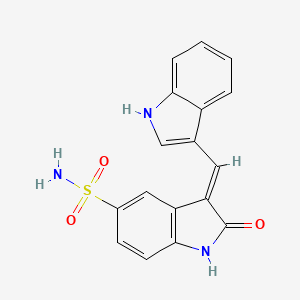
6-Bromo-3-methoxypyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-methoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxypyrazine-2-carboxylic acid typically involves the bromination of 3-methoxypyrazine-2-carboxylic acid. One common method is the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-methoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
6-Bromo-3-methoxypyrazine-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-3-methoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3-hydroxypyrazine-2-carboxamide: A related compound with similar structural features.
Methyl 3-amino-6-bromopyrazine-2-carboxylate: Another derivative with different functional groups.
Uniqueness
6-Bromo-3-methoxypyrazine-2-carboxylic acid is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H5BrN2O3 |
|---|---|
Poids moléculaire |
233.02 g/mol |
Nom IUPAC |
6-bromo-3-methoxypyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-5-4(6(10)11)9-3(7)2-8-5/h2H,1H3,(H,10,11) |
Clé InChI |
ZRMVZXITRZURBC-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(N=C1C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)



![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)





![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)


